molecular formula C18H16N2O5S2 B2926188 [3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid CAS No. 310893-93-7

[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid

Cat. No. B2926188
CAS RN: 310893-93-7
M. Wt: 404.46
InChI Key: REGJBZFQCZNLEL-WLHGVMLRSA-N
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Description

[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid is a useful research compound. Its molecular formula is C18H16N2O5S2 and its molecular weight is 404.46. The purity is usually 95%.
BenchChem offers high-quality [3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

Benzothiazole derivatives, including those with complex structures like 3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol, have been studied extensively for their synthesis and chemical reactions. For instance, Acheson and Wallis (1982) demonstrated the addition of thioureas and thioamides to dimethyl hex-2-en-4-yne-1,6-dioate, leading to cyclization and formation of γ-lactams and fused thiazinone derivatives (Acheson & Wallis, 1982). Mayo et al. (2014) described Brønsted acid-catalyzed cyclization reactions of 2-amino thiophenols/anilines with β-diketones to synthesize various 2-substituted benzothiazoles/benzimidazoles (Mayo et al., 2014).

Antioxidant Activity

Benzothiazole derivatives are also investigated for their antioxidant activities. Cabrera-Pérez et al. (2016) synthesized benzothiazole-isothiourea derivatives and evaluated their free radical scavenging activity in vitro, showing potential in mitigating oxidative stress-related damage (Cabrera-Pérez et al., 2016).

Luminescence Sensitization

In the field of luminescence, Viswanathan and Bettencourt-Dias (2006) studied thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers for Eu(III) and Tb(III) luminescence, highlighting the potential use of these compounds in photophysical applications (Viswanathan & Bettencourt-Dias, 2006).

Antimicrobial Activity

Research into the antimicrobial properties of benzothiazole derivatives is also notable. Patel et al. (2011) synthesized pyridine derivatives with benzothiazole components and tested their in vitro antimicrobial activity, indicating their potential as antimicrobial agents (Patel et al., 2011).

Photophysical Properties

Padalkar et al. (2014) synthesized novel benzimidazole, benzoxazole, and benzothiazole derivatives, studying their photophysical and thermal properties, which could be crucial for applications in materials science (Padalkar et al., 2014).

Gastric (H+/K+)-ATPase Inhibition

Homma et al. (1997) prepared a series of 2-aryl-4,5-dihydro-1H-thieno[3,2-e]benzimidazoles, showing their efficacy as K(+)-competitive inhibitors of gastric (H+/K+)-ATPase, important for gastrointestinal research (Homma et al., 1997).

properties

IUPAC Name

[3-(1-benzothiophen-3-yl)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl]methanol;(E)-but-2-enedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2.C4H4O4/c17-7-12-13(16-6-5-15-14(16)19-12)10-8-18-11-4-2-1-3-9(10)11;5-3(6)1-2-4(7)8/h1-4,8,17H,5-7H2;1-2H,(H,5,6)(H,7,8)/b;2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REGJBZFQCZNLEL-WLHGVMLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43.C(=CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=C(SC2=N1)CO)C3=CSC4=CC=CC=C43.C(=C/C(=O)O)\C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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